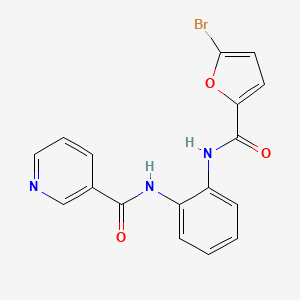
N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis details for N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide were not found, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .Scientific Research Applications
Apoptosis Induction in Cancer Research
N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide, as part of the N-phenyl nicotinamide class, has been identified as a potent inducer of apoptosis, particularly in cancer research. These compounds have shown effectiveness in triggering cell death in cancer cells, a critical aspect for developing new cancer treatments. For instance, a study by Cai et al. (2003) highlighted the discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis, using a cell- and caspase-based high throughput screening assay. This discovery is significant for cancer therapy as it opens avenues for new drug development targeting cancer cell apoptosis (Cai et al., 2003).
Metabolic and Toxicological Research
In the context of metabolic and toxicological research, the compounds related to this compound have been explored. Lenglet et al. (2016) discussed N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, and its identification as a uremic toxin. This research is crucial for understanding the potential toxicological impacts of these compounds and their metabolites in different physiological contexts (Lenglet et al., 2016).
Herbicidal Activity and SAR Studies
The research into the use of this compound and related compounds extends into areas such as herbicidal activity. Yu et al. (2021) conducted a study on the synthesis, crystal structure, herbicidal activity, and Structure-Activity Relationship (SAR) of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. This study contributes to the understanding of the potential agricultural applications of these compounds (Yu et al., 2021).
Drug Mechanism of Action and Pharmacological Studies
Further studies explore the mechanism of action and pharmacological aspects of these compounds. For instance, the study by Sabnis (2021) on novel Pyrimidine-5-carboxamide compounds as NNMT inhibitors for treating diabetes sheds light on the therapeutic potential of these compounds in metabolic disorders. This type of research is essential for developing new therapeutic strategies for diseases like diabetes (Sabnis, 2021).
Properties
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-15-8-7-14(24-15)17(23)21-13-6-2-1-5-12(13)20-16(22)11-4-3-9-19-10-11/h1-10H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNXVXYAHBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
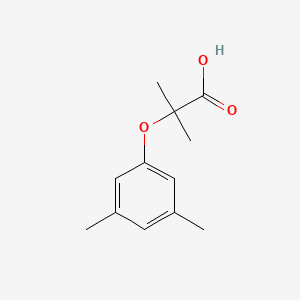
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587434.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2587435.png)
![2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2587436.png)
![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)
![1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)
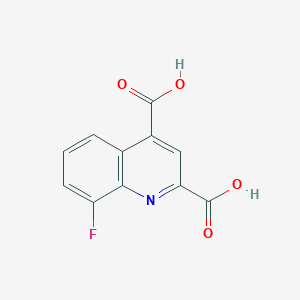
![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)
![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)
![N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2587448.png)
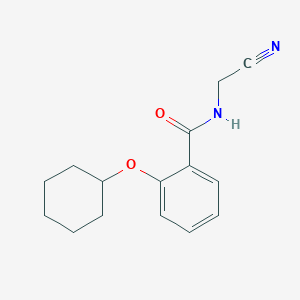
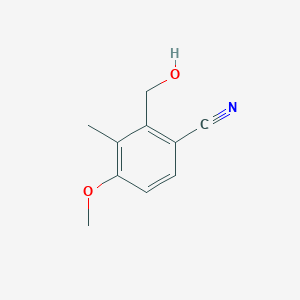
![N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2587451.png)
![ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2587453.png)
